4-Chloro-2,3,6-trifluoropyridine
Description
4-Chloro-2,3,6-trifluoropyridine is a halogenated pyridine derivative characterized by a chloro substituent at the 4-position and fluorine atoms at the 2-, 3-, and 6-positions. Such compounds are pivotal in agrochemicals, pharmaceuticals, and materials science due to their electron-withdrawing substituents, which enhance reactivity and stability .
Properties
Molecular Formula |
C5HClF3N |
|---|---|
Molecular Weight |
167.51 g/mol |
IUPAC Name |
4-chloro-2,3,6-trifluoropyridine |
InChI |
InChI=1S/C5HClF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H |
InChI Key |
YFWPPFURPJUDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3,6-trifluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the substitution of chlorine atoms by fluorine in polyhalogenated pyridines .
Industrial Production Methods: Industrial production of this compound often employs high-yield processes such as the reaction of pentachloropyridine with potassium fluoride in dimethyl sulfoxide at elevated temperatures (60-125°C) with optional phase transfer catalysts . This method ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3,6-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles, leading to the substitution of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide and ammonium formate are commonly used.
Oxidation and Reduction: Specific conditions and reagents depend on the desired transformation.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,3,6-trifluoropyridine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of radiolabeled imaging agents for biological studies.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including potential anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,6-trifluoropyridine involves its interaction with molecular targets through nucleophilic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Chloro-2,3,6-trifluoropyridine with key analogs based on substituent patterns, physicochemical properties, and applications.
2.1 Structural and Substituent Differences
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) in 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine enhances lipophilicity and metabolic stability compared to chloro-fluoro derivatives, making it suitable for hydrophobic environments in drug design .
- Reactivity : The chloro substituent in this compound may facilitate nucleophilic aromatic substitution, whereas CF₃ groups in analogs like the above compound resist such reactions .
2.2 Physicochemical Properties
- Boiling Points and Solubility: Fluorinated pyridines generally exhibit lower boiling points and higher volatility compared to non-fluorinated analogs. For instance, 4-(Difluoromethyl)-2,3,6-trifluoropyridine (MW 183.08) is likely more volatile than bulkier terpyridine derivatives (e.g., ClTerp in ) .
- Acidity : The electron-withdrawing fluorine atoms increase the acidity of the pyridine nitrogen. This property is exploited in coordination chemistry, as seen in zinc complexes with ClTerp (4-chloro-2,2′:6′,2′′-terpyridine) .
Research Findings and Trends
- Synthetic Challenges: Fluorination at multiple positions (e.g., 2,3,6) requires specialized reagents like HF-pyridine or Balz-Schiemann reactions, as noted in terpyridine synthesis () .
- Analytical Methods: Chromatographic techniques () using derivatization (e.g., with 2,6-dimethylphenol) could be adapted to quantify chloro-fluoro pyridines in environmental samples .
- Thermodynamic Stability : Computational studies suggest that trifluoromethyl groups stabilize pyridine rings against ring-opening reactions compared to chloro substituents .
Biological Activity
4-Chloro-2,3,6-trifluoropyridine is a fluorinated pyridine derivative that has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and proteins involved in critical cellular processes:
- Enzyme Inhibition : The compound can inhibit enzymes related to cancer cell proliferation and survival. For instance, it may interfere with cell cycle progression and induce apoptosis in malignant cells.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The compound's mechanism involves:
- Induction of apoptosis through caspase activation.
- Disruption of cell signaling pathways that promote tumor growth.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against several pathogens. Its efficacy appears to be higher than traditional antibiotics in certain contexts:
- Fungal Inhibition : Studies indicate that trifluoromethyl-substituted pyridines exhibit higher fungicidal activity compared to their chlorinated counterparts .
- Bacterial Resistance : Its unique structure may help overcome bacterial resistance mechanisms that limit the effectiveness of existing antibiotics.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
| Treatment Group | Cell Viability (%) | Apoptosis Markers (Caspase 3 Activation) |
|---|---|---|
| Control | 100 | Low |
| Low Dose (10 µM) | 75 | Moderate |
| High Dose (50 µM) | 30 | High |
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
